
N-(3-nitrobenzyl)-N-phenyl-2-furamide
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Description
N-(3-Nitrobenzyl)-N-phenyl-2-furamide is a furan-2-carboxamide derivative featuring a nitro-substituted benzyl group and a phenyl group attached to the nitrogen atom. The nitro group at the 3-position of the benzyl moiety likely confers electron-withdrawing effects, influencing reactivity, solubility, and biological activity. Such compounds are typically synthesized via condensation reactions between activated furan carboxylates and substituted amines, as seen in related furamides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The following table compares key structural attributes of N-(3-nitrobenzyl)-N-phenyl-2-furamide with analogs from the evidence:
Key Observations :
- Electron-Withdrawing Groups: The nitro group on the benzyl (target compound) vs. the trifluoromethyl group on the phenyl () both enhance electrophilicity but differ in steric effects.
- Bioactive Moieties : The benzimidazole in ’s compound introduces a heterocyclic system, enabling π-π stacking in biological targets, unlike the simpler benzyl group in the target compound .
- Polarity : Hydroxyl groups () improve aqueous solubility, whereas nitro groups (target compound) may reduce it, affecting bioavailability .
Physicochemical Properties
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(17-10-5-11-24-17)19(15-7-2-1-3-8-15)13-14-6-4-9-16(12-14)20(22)23/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXDAGGTVQTBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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